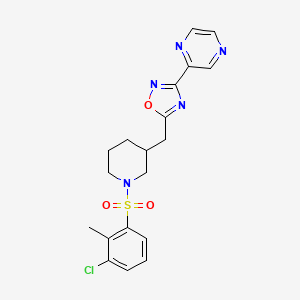
5-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H20ClN5O3S and its molecular weight is 433.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H20ClN5O3S with a molecular weight of 433.9 g/mol. Its structure features a piperidine ring substituted with a sulfonyl group and an oxadiazole ring, which are known for their diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. The oxadiazole moiety is often associated with antimicrobial and anticancer properties, while the piperidine ring is known for its role in modulating neurotransmitter systems.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit varying degrees of antibacterial activity. For instance, compounds similar to this compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Anticancer Activity
In vitro studies indicate that oxadiazole derivatives can inhibit cancer cell proliferation. For example, related compounds have been tested against various cancer cell lines such as A549 and MDA-MB 231, showing promising IC50 values in the low micromolar range . These findings suggest that modifications to the oxadiazole structure can enhance anticancer efficacy.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and urease. In particular, certain derivatives exhibited strong inhibition against urease with IC50 values indicating high potency . This suggests potential applications in treating conditions like peptic ulcers or as neuroprotective agents.
Study 1: Antimicrobial Screening
A study synthesized several oxadiazole derivatives and assessed their antimicrobial properties. The results indicated that modifications in the piperidine and oxadiazole rings significantly influenced antibacterial potency. The most active compounds displayed an IC50 value of less than 10 µM against tested bacterial strains .
Study 2: Anticancer Potential
Another research effort focused on the anticancer properties of similar oxadiazole compounds. The study revealed that specific substitutions on the oxadiazole ring enhanced cytotoxic effects on A549 lung cancer cells, with some derivatives showing over 70% inhibition at concentrations below 10 µM .
Structure-Activity Relationship (SAR)
The relationship between chemical structure and biological activity is crucial in drug design. In the case of this compound:
| Structural Feature | Biological Activity |
|---|---|
| Oxadiazole Ring | Antimicrobial, anticancer |
| Piperidine Ring | Neurotransmitter modulation |
| Sulfonyl Group | Enhances solubility and bioavailability |
Properties
IUPAC Name |
5-[[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3S/c1-13-15(20)5-2-6-17(13)29(26,27)25-9-3-4-14(12-25)10-18-23-19(24-28-18)16-11-21-7-8-22-16/h2,5-8,11,14H,3-4,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQKKFSVNZBCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














